3-Fluoro-4-((trifluoromethyl)thio)benzoic acid
Overview
Description
3-Fluoro-4-((trifluoromethyl)thio)benzoic acid: is a fluorinated benzoic acid derivative. This compound is characterized by the presence of a trifluoromethylthio group and a fluorine atom attached to the benzene ring. It is widely used as a building block in the synthesis of various organometallic complexes and active pharmaceutical ingredients (APIs). The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in medicinal chemistry and biochemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .
Industrial Production Methods: Industrial production of 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-((trifluoromethyl)thio)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound acts as a potassium channel opener by binding to specific sites on the potassium channel proteins, leading to the modulation of ion flow and neuronal activity . The trifluoromethylthio group enhances the compound’s binding affinity and selectivity for its target proteins, contributing to its therapeutic effects .
Comparison with Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: This compound is similar in structure but lacks the sulfur atom in the trifluoromethylthio group.
4-(Trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a trifluoromethylthio group.
3-(Trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group at the 3-position instead of the 4-position.
Uniqueness: 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid is unique due to the presence of both a fluorine atom and a trifluoromethylthio group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as enhanced reactivity and binding affinity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethylsulfanyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2S/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWJDMKZQVITFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249448 | |
Record name | 3-Fluoro-4-[(trifluoromethyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208080-44-7 | |
Record name | 3-Fluoro-4-[(trifluoromethyl)thio]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208080-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-[(trifluoromethyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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